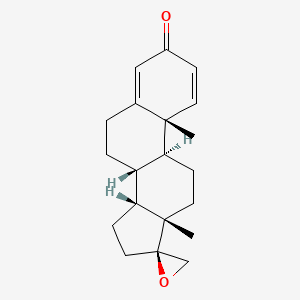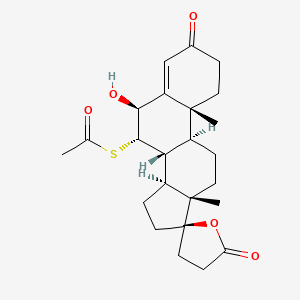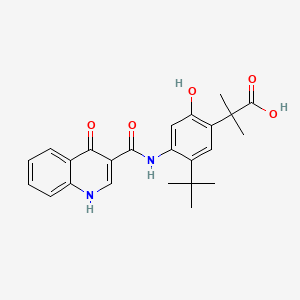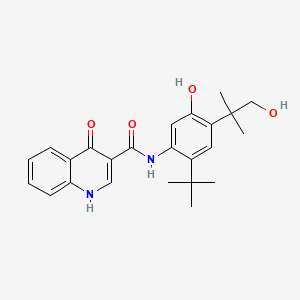
(E)-Fluvoxamine-d4 Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Fluvoxamine-d4 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of fluvoxamine, as the presence of deuterium atoms can influence the compound’s stability and metabolic profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Fluvoxamine-d4 Maleate involves several steps, starting with the preparation of the fluvoxamine base. The key steps include:
Alkylation Reaction: The initial step involves the alkylation of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) in the presence of a base such as potassium hydroxide.
Purification: The reaction mixture is then acidified and extracted with ether to remove unreacted oxime.
Formation of Maleate Salt: The fluvoxamine base is treated with maleic acid in absolute ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Large-Scale Alkylation: Conducting the alkylation reaction in large reactors with controlled temperature and stirring to ensure uniformity.
Continuous Extraction and Purification: Using continuous extraction methods and automated purification systems to enhance efficiency and yield.
Crystallization and Drying: Employing industrial crystallizers and drying equipment to obtain high-purity fluvoxamine maleate suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Fluvoxamine-d4 Maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can occur at the oxime group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Various substituted fluvoxamine derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(E)-Fluvoxamine-d4 Maleate has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of fluvoxamine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of fluvoxamine.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their impact on fluvoxamine metabolism.
Biological Research: Employed in studies related to serotonin reuptake inhibition and its effects on neurotransmission.
Medical Research: Used in clinical trials to evaluate the efficacy and safety of fluvoxamine in treating various psychiatric disorders
Wirkmechanismus
The mechanism of action of (E)-Fluvoxamine-d4 Maleate involves:
Serotonin Reuptake Inhibition: The compound inhibits the reuptake of serotonin (5-HT) into presynaptic neurons, increasing the availability of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
Sigma-1 Receptor Agonism: Fluvoxamine acts as an agonist at the sigma-1 receptor, which modulates various cellular functions, including neuroprotection and anti-inflammatory responses.
Anti-Inflammatory Effects: The compound regulates inflammatory cytokine activity and gene expression, contributing to its therapeutic effects in conditions like OCD and MDD.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar pharmacological properties but different chemical structure.
Paroxetine: An SSRI known for its potent serotonin reuptake inhibition.
Uniqueness
(E)-Fluvoxamine-d4 Maleate is unique due to its deuterated form, which provides enhanced stability and altered metabolic pathways compared to non-deuterated fluvoxamine. This makes it particularly valuable in pharmacokinetic and metabolic studies, offering insights that are not possible with other SSRIs .
Eigenschaften
CAS-Nummer |
1432075-74-5 |
|---|---|
Molekularformel |
C19H21D4F3N2O6 |
Molekulargewicht |
438.44 |
Reinheit |
98% by HPLC; 99% atom D |
Verwandte CAS-Nummern |
61718-82-9 (unlabelled) |
Synonyme |
(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate; DU-23000-d4; MK-264-d4; Dumirox-d4; Faverin-d4; Fevarin-d4; Floxyfral-d4; Luvox-d4; Maveral-d4 |
Tag |
Fluvoxamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


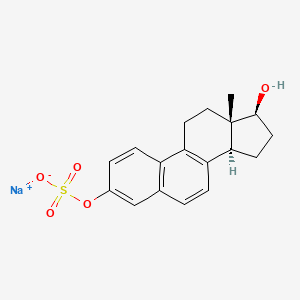
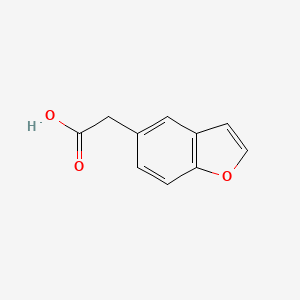
![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)
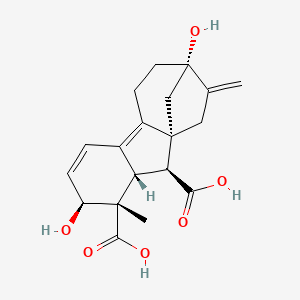
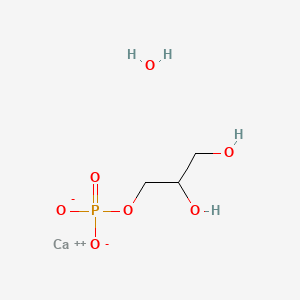
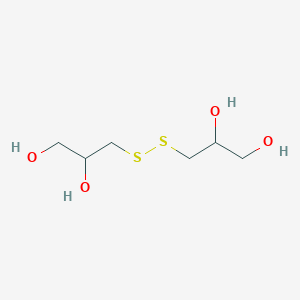
![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)
